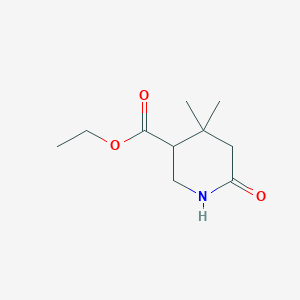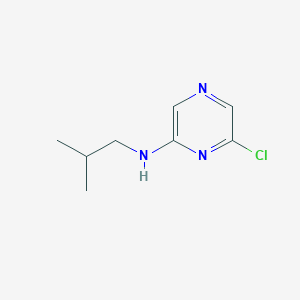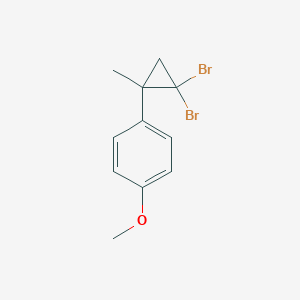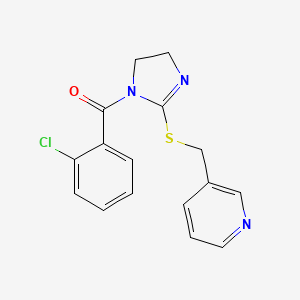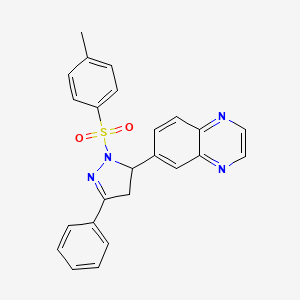
6-(3-phenyl-1-tosyl-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6-(3-phenyl-1-tosyl-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline” is a chemical compound with the molecular formula C24H20N4O2S and a molecular weight of 428.511. It’s a qualified product offered by Benchchem for CAS No. 1089577-42-32.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “6-(3-phenyl-1-tosyl-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline”. However, pyrazole nucleus, which is a part of this compound, can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach3.Molecular Structure Analysis
The molecular structure of “6-(3-phenyl-1-tosyl-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline” is not directly available. However, the pyrazole nucleus, a part of this compound, is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms3.Chemical Reactions Analysis
Specific chemical reactions involving “6-(3-phenyl-1-tosyl-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline” are not available in the retrieved information.Physical And Chemical Properties Analysis
The physical and chemical properties of “6-(3-phenyl-1-tosyl-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline” are not directly available in the retrieved information.Applications De Recherche Scientifique
Synthesis and Structural Analysis
Quinoxaline derivatives, including 6-(3-phenyl-1-tosyl-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline, are recognized for their broad industrial and pharmaceutical applications due to their heterocyclic structure. A study detailed the synthesis of a new isoxazolquinoxaline derivative through a process involving several organic compounds, leading to the formation of colorless rectangular block shape crystals. This compound was then confirmed using H NMR, LC-MS spectra, and single crystal X-ray diffraction techniques. DFT calculations and molecular dynamics studies were conducted to understand its structure and potential as an anti-cancer drug, showcasing its interactions at the active site region of a protein related to cancer (N. Abad et al., 2021).
Corrosion Inhibition
Another significant application involves the use of quinoxaline derivatives as corrosion inhibitors. Specifically, derivatives were synthesized and applied to protect mild steel in acidic environments, demonstrating remarkable inhibition efficiency. These studies involved weight loss measurement, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS), alongside theoretical analysis through DFT and molecular dynamic simulations. The findings suggest these compounds act as mixed-type inhibitors, offering a sustainable solution to corrosion challenges (V. Saraswat & M. Yadav, 2020).
Pharmacological Potential
Quinoxaline compounds, including 6-(3-phenyl-1-tosyl-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline, possess a wide range of biological activities, making them valuable in pharmaceutical research. Studies have highlighted their role in the development of drugs with antimicrobial, anticancer, anti-inflammatory, antiviral, and antiprotozoal properties. These compounds' versatility and effectiveness across various medical applications underscore their importance in drug discovery and development (Aastha Sharma et al., 2021).
Material Science and Organic Electronics
Research into quinoxaline derivatives also extends into material science, particularly in the development of organic electronics. Studies on triarylamines based on 6H-indolo[2,3-b]quinoxaline have been conducted, focusing on their synthesis, optical absorption and emission spectra, electrochemical behavior, and thermal stability. These compounds are investigated for their potential in creating advanced materials for electronic devices, highlighting the broad applicability of quinoxaline derivatives in both medical and technological fields (K. Thomas & Payal Tyagi, 2010).
Safety And Hazards
Specific safety and hazard information for “6-(3-phenyl-1-tosyl-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline” is not available in the retrieved information.
Orientations Futures
The future directions for “6-(3-phenyl-1-tosyl-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline” are not directly available. However, given the broad range of chemical and biological properties of imidazole and its derivatives4, there could be potential for further research and development in this area.
Please note that this analysis is based on the information available and may not be comprehensive. For more detailed information, please refer to the original sources or consult with a chemistry professional.
Propriétés
IUPAC Name |
6-[2-(4-methylphenyl)sulfonyl-5-phenyl-3,4-dihydropyrazol-3-yl]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O2S/c1-17-7-10-20(11-8-17)31(29,30)28-24(16-22(27-28)18-5-3-2-4-6-18)19-9-12-21-23(15-19)26-14-13-25-21/h2-15,24H,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCFUCTWVAYGLKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC=CC=C3)C4=CC5=NC=CN=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-phenyl-1-tosyl-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-2-[(2-chlorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2779269.png)
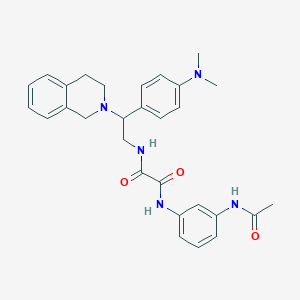
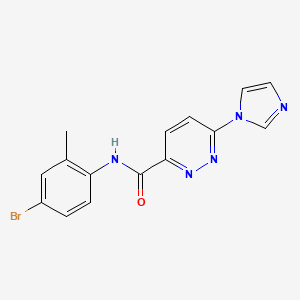
![N-[1-(3-cyanoquinolin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2779276.png)
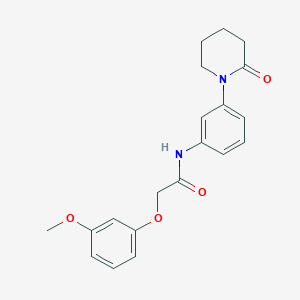
![2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-5-ethylpyrimidine](/img/structure/B2779278.png)
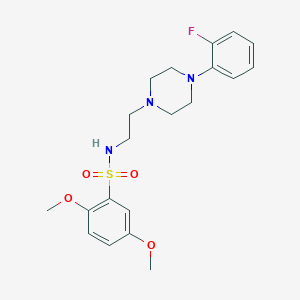
![Tert-butyl N-[(2S)-1-[[(1S)-2-[(2S,4S)-4-[[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate](/img/structure/B2779283.png)
![Methyl 2-{[2-({2-[(4-bromophenyl)sulfanyl]ethyl}amino)-1-methyl-2-oxoethyl]sulfanyl}benzenecarboxylate](/img/structure/B2779284.png)
![1-(methylsulfonyl)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)piperidine-4-carboxamide](/img/structure/B2779285.png)
